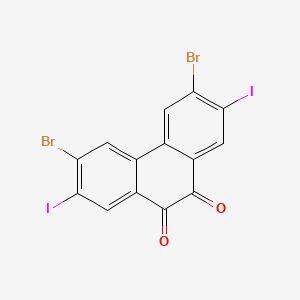

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is a chemical compound with the formula C14H4Br2I2O2 . It is a symmetrical molecule that consists of a phenanthrene core with two bromine and two iodine atoms attached to different positions on the ring .

Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is characterized by a phenanthrene core with two bromine and two iodine atoms attached to different positions on the ring . The InChI code for this compound is 1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H .Physical And Chemical Properties Analysis

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is a light-yellow to yellow or orange powder or crystals . It has a molecular weight of 617.8 . The predicted boiling point is 631.6±55.0 °C and the predicted density is 2.622±0.06 g/cm3 .Scientific Research Applications

Synthesis and Application in Organic Chemistry

- Synthetic Approach : A study by Limanto et al. (2008) developed a practical and efficient synthesis of 3-bromo-6-chloro-phenanthrene-9,10-dione. This method involves six chemical steps and results in a 73% overall yield, indicating its potential utility in organic synthesis processes (Limanto et al., 2008).

Porous Organic Frameworks and Photocatalysis

- Construction of Photoactive Conjugated Porous Polymeric Frameworks : Monterde et al. (2020) reported the creation of new photoactive conjugated porous polymeric frameworks (CPPs) based on phenanthrene building blocks, starting from 2,7-diiodophenanthrene-9,10-dione. These CPPs demonstrated higher BET surface areas and were found to be efficient, recyclable, and heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible-light irradiation (Monterde et al., 2020).

Photovoltaic and Electronic Applications

- Use in Organic Photovoltaic Cells : Wu et al. (2011) described the use of phenanthrene-functionalized molecules, including derivatives of phenanthrene-9,10-dione, as donor materials in solution-processed organic photovoltaic cells (OPVs). This study highlights the potential of phenanthrene derivatives in photovoltaic technology (Wu et al., 2011).

Molecular Engineering and Ligand Development

- Development of Novel Ligands : Rice et al. (2000) explored the reaction of 1,10-phenanthroline-2-thioamide with 1,4-dibromobutane-2,3-dione, leading to the formation of novel thiazole-containing polydentate ligands. These ligands showed potential in forming dinuclear double and triple helicate architectures with Cu2+, demonstrating their applicability in metallosupramolecular chemistry (Rice et al., 2000).

Safety And Hazards

The safety information for 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name |

3,6-dibromo-2,7-diiodophenanthrene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPVDMDSYXZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br2I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![3,4-Dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2615225.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2615232.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2615237.png)

![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)

![5-[(2-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2615242.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)

![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)